![molecular formula C9H10ClN3 B2760786 (4S)-7-氯-2,3,4,5-四氢-1,4-甲基吡咯并[2,3-b][1,4]噻二唑 CAS No. 1638603-72-1](/img/structure/B2760786.png)

(4S)-7-氯-2,3,4,5-四氢-1,4-甲基吡咯并[2,3-b][1,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

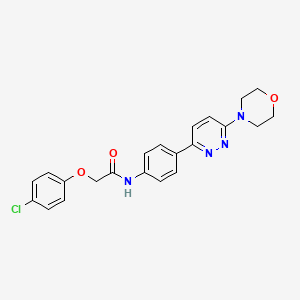

1,4-Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms, typically in positions 1 and 4 . They are a core element in the structure of benzodiazepines , a class of commonly used medications .

Synthesis Analysis

Benzodiazepines, which include 1,4-diazepines, can be synthesized from simple and easily accessible starting materials. A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .

Molecular Structure Analysis

The molecular structure of 1,4-diazepines includes a seven-membered ring with two nitrogen atoms. The exact structure of “(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine” would require more specific information .

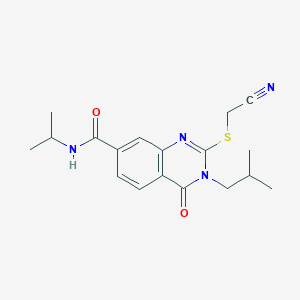

Chemical Reactions Analysis

1,4-Diazepines can undergo various chemical reactions. The synthetic schemes and reactivity of 1,4-diazepines have been a topic of research for many decades .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepines can vary widely depending on their specific structure and substituents .

科学研究应用

合成和化学性质

合成技术:Couture 和 Grandclaudon (1991) 的一篇论文讨论了四氢-1H-吡啶并[2,3-b][1,4]二氮杂卓的有效合成,该类别包括 (4S)-7-氯-2,3,4,5-四氢-1,4-甲烷吡啶并[2,3-b][1,4]二氮杂卓,通过氯吡啶与氯-N,N-二甲基烷基胺缩合(Couture & Grandclaudon, 1991)。

结构研究:Bremner 等人 (1977) 的研究确定了一种相关化合物的晶体和分子结构,1,4-双(对氯苯甲酰基)-5-亚甲基-7-甲基-2,3,4,5-四氢-1H-1,4-二氮杂卓,提供了对这些化合物的结构特征的见解(Bremner et al., 1977)。

振动光谱研究:Kuruvilla 等人 (2018) 对一种相关化合物 4-(2-氯苯基)-2-乙基-9-甲基-6H-噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓的研究,使用了 FT-IR 和 FT-拉曼技术来研究其光谱特性,为理解类似化合物的物理和化学性质提供了有价值的数据(Kuruvilla et al., 2018)。

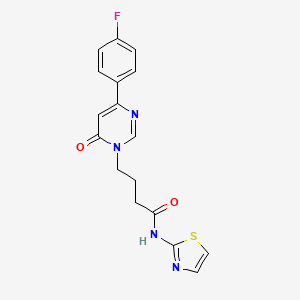

生物医学研究

抗增殖活性:Liszkiewicz (2002) 探索了 1-苯基-2-(4-芳基-1,3,4,5-四氢吡啶并[2,3-b][1,4]二氮杂卓-2-亚烷基)乙酮对人癌细胞系的抗增殖活性,突出了这些化合物在癌症治疗中的潜在治疗应用(Liszkiewicz, 2002)。

抗惊厥活性:Fiakpui 等人 (1999) 对 5-(2-氯苯基)-7H-吡啶并[4,3-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓的研究,与所讨论的化合物密切相关,显示出良好的抗惊厥活性,表明在治疗癫痫方面具有潜在用途(Fiakpui et al., 1999)。

作用机制

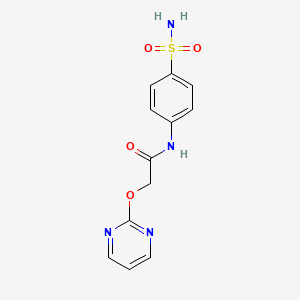

Target of Action

The primary target of this compound, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . GABA is an inhibitory neurotransmitter in the central nervous system .

Mode of Action

Diazepam is a benzodiazepine tranquillizer with anticonvulsant, sedative, muscle relaxant, and amnesic properties . Its actions are mediated by the enhancement of GABA activity . This results in an increase in inhibitory effects within the central nervous system, leading to sedative and anxiolytic effects .

Biochemical Pathways

The compound affects the GABAergic pathway. By enhancing the activity of GABA, it increases the inhibitory effects within the central nervous system . This leads to a decrease in neuronal excitability and produces calming effects .

Result of Action

The molecular and cellular effects of Diazepam’s action include a decrease in neuronal excitability, leading to calming effects such as sedation, muscle relaxation, and reduction of anxiety .

安全和危害

未来方向

属性

IUPAC Name |

(9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-8-2-1-7-9(12-8)11-6-3-4-13(7)5-6/h1-2,6H,3-5H2,(H,11,12)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFKZCRHQOGULQ-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1NC3=C2C=CC(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@H]1NC3=C2C=CC(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)

![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)

![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)

![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)